Awajanomycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27NO5 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1S,4R,5S,8R)-1-hydroxy-8-[(E)-3-hydroxydec-1-enyl]-4-methyl-6-oxa-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C17H27NO5/c1-3-4-5-6-7-8-12(19)9-10-13-14-11(2)18-15(20)17(13,22)16(21)23-14/h9-14,19,22H,3-8H2,1-2H3,(H,18,20)/b10-9+/t11-,12?,13-,14-,17+/m1/s1 |
InChI Key |
XDVNOKOPZHBIMT-MCBMSAGXSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/[C@@H]1[C@H]2[C@H](NC(=O)[C@@]1(C(=O)O2)O)C)O |
Canonical SMILES |
CCCCCCCC(C=CC1C2C(NC(=O)C1(C(=O)O2)O)C)O |
Synonyms |
awajanomycin |
Origin of Product |
United States |
Stereochemical Elucidation and Structural Confirmation of Awajanomycin
Spectroscopic Methodologies for Awajanomycin Structural Assignment
The initial characterization and structural elucidation of this compound were accomplished using a suite of standard and advanced spectroscopic methods. These techniques provided crucial information regarding the compound's molecular framework, functional groups, and connectivity. sciengine.com High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular weight and establish the elemental composition. clockss.org
Infrared (IR) spectroscopy indicated the presence of key functional groups, such as hydroxyls and carbonyls, characteristic of its lactone and lactam rings. clockss.orgnih.gov The core of the structural assignment, however, was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov One-dimensional ¹H and ¹³C NMR spectra provided the initial map of proton and carbon environments within the molecule. acs.org
To assemble the complete connectivity and scaffold, two-dimensional NMR techniques were essential. sciengine.com These included Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) correlations between protons and carbons. nih.govacs.org This data allowed for the unambiguous assembly of the γ-lactone-δ-lactam bicyclic core and the attachment of the lipid side chain. acs.org
Table 1: Spectroscopic Techniques in this compound's Structural Elucidation
| Spectroscopic Method | Type of Information Obtained | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Determination of precise molecular formula. | clockss.org |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., -OH, C=O). | clockss.orgnih.gov |
| ¹H NMR | Information on the proton environments and their multiplicities. | acs.org |
| ¹³C NMR | Identification of all unique carbon atoms in the molecule. | acs.org |
| 2D NMR: COSY | Revealed proton-proton (H-H) spin-spin coupling networks. | nih.gov |
| 2D NMR: HSQC/HMBC | Established single-bond and multiple-bond correlations between protons and carbons, confirming the molecular backbone. | nih.govacs.org |
Determination of Relative Stereochemistry of the this compound Bicyclic Core
While 2D NMR established the connectivity of this compound, it did not initially define the relative orientation of the substituents on its five stereocenters. researchgate.netresearchgate.net Determining the relative stereochemistry—whether substituents on the bicyclic core were on the same side (cis) or opposite sides (trans) of the ring system—required further analysis. ethz.ch
Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were a key tool in this phase. nih.govacs.org NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE correlations, researchers could deduce the relative configuration of the stereocenters.
Furthermore, insights into the relative stereochemistry were gained during synthetic efforts. In a formal synthesis of (±)-awajanomycin, the structure of a key synthetic intermediate was confirmed using X-ray crystallography. clockss.org This analysis unequivocally established a trans relationship between two side groups on the piperidinone ring, which provided crucial, unambiguous data that helped to piece together the relative configuration of the core structure. clockss.org
Absolute Configuration Assignment of this compound via Asymmetric Synthesis
The final and most definitive piece of the structural puzzle was the assignment of the absolute configuration. This involves determining the precise (R) or (S) designation for each of the five chiral centers in the molecule. weebly.com This was ultimately achieved not by analyzing the natural product directly, but through the process of asymmetric total synthesis. nih.gov
Researchers successfully executed the first asymmetric total synthesis of (-)-Awajanomycin, which is the unnatural enantiomer (mirror image) of the naturally occurring compound. nih.govacs.org The synthetic strategy was convergent, involving the creation of two complex fragments—the lipid side chain and the piperidinone core—which were then joined together. nih.govresearchgate.net A key step in this coupling was a cross-olefin metathesis reaction. acs.org The synthesis of the core structure was built from a specific chiral building block, ensuring that the final product would have a known, predetermined stereochemistry. acs.orgresearchgate.net
Upon completion of the synthesis, the spectroscopic data and optical rotation of the synthetic (-)-Awajanomycin were compared to those of the natural (+)-Awajanomycin. The synthetic compound showed equal and opposite optical rotation to the natural product, confirming it was the true enantiomer. This successful synthesis and comparison allowed for the unequivocal assignment of the absolute configuration of natural (+)-Awajanomycin as 3R, 5R, 6S, 8S, 11S. acs.orgresearchgate.netfigshare.com
Advanced Synthetic Methodologies for Awajanomycin and Its Analogues
Retrosynthetic Analysis of the Awajanomycin Scaffold
The unique γ-lactone-δ-lactam core of this compound, featuring a fully substituted 2-piperidinone ring with four contiguous chiral centers, presents a significant synthetic challenge. thieme-connect.comacs.org Retrosynthetic analysis of this scaffold has led to several strategic approaches.
One prominent strategy, employed in the asymmetric total synthesis of (-)-Awajanomycin (the unnatural enantiomer), involves a convergent approach. acs.orgnih.govacs.org This retrosynthesis disconnects the molecule into two main fragments: the lipid side chain and the piperidinone core structure. acs.orgnih.govacs.org The key disconnection is at the olefinic bond of the side chain, anticipating a cross-olefin metathesis reaction for its formation in the forward synthesis. acs.orgnih.gov The piperidinone core itself is further simplified, tracing back to a chiral building block to ensure enantiocontrol. acs.orgacs.org This approach strategically addresses the complexity of the molecule by breaking it down into manageable, independently synthesized segments.
Another retrosynthetic approach, applied to the synthesis of the natural (+)-Awajanomycin, focuses on the formation of the bicyclic core as a central strategic element. thieme-connect.comresearchgate.net This analysis identifies the quaternary stereocenter bearing the hydroxyl and allyl groups as a key challenge. The disconnection at this center leads back to a vicinal tricarbonyl compound and an allylborane reagent. thieme-connect.comresearchgate.net This strategy hinges on a powerful asymmetric allylboration reaction to construct the core's stereochemistry in a highly controlled manner early in the synthesis. thieme-connect.com
Table 1: Key Retrosynthetic Disconnections for this compound
| Synthetic Target | Key Disconnection | Corresponding Forward Reaction | Key Fragments |
|---|---|---|---|
| (-)-Awajanomycin | Alkene bond in the side chain | Cross-Olefin Metathesis | Lipid side chain, Piperidinone core |
Total Synthesis of (+)-Awajanomycin
Convergent Synthetic Strategies for this compound
Convergent synthesis offers significant advantages in efficiency by allowing for the parallel preparation of complex molecular fragments, which are then combined in the later stages. In the context of this compound synthesis, a notable convergent strategy was demonstrated in the total synthesis of its enantiomer, (-)-Awajanomycin. acs.orgnih.govacs.orgacs.org This approach involved the separate synthesis of two key segments:
The Piperidinone Core: A complex heterocyclic fragment containing the majority of the stereocenters. acs.orgnih.gov
The Lipid Side Chain: An aliphatic chain with a terminal alkene. acs.orgnih.gov
These two fragments were then coupled using a cross-olefin metathesis reaction, a powerful tool for forming carbon-carbon double bonds, to assemble the final molecule. acs.orgnih.govacs.org This strategy allows for flexibility and efficiency, as the individual fragments can be optimized and prepared on a larger scale before the crucial coupling step. Through this synthesis, the absolute configuration of natural this compound was established as 3R,5R,6S,8S,11S. acs.orgacs.org
Key Stereoselective Transformations in this compound Synthesis
The control of stereochemistry is paramount in the synthesis of this compound, given its multiple chiral centers. Several key stereoselective transformations have been instrumental in achieving this control.
A pivotal development in the synthesis of (+)-Awajanomycin was the use of an asymmetric allylboration of a vicinal tricarbonyl compound. thieme-connect.comresearchgate.net This reaction served as the key step to construct the quaternary stereocenter of the γ-lactone-δ-lactam core. thieme-connect.com Specifically, the reaction between an allyl boron species and a vicinal tricarbonyl reagent, diethyl mesoxalate, proceeded with high yield and excellent enantioselectivity. thieme-connect.comresearchgate.net The central keto group of the tricarbonyl compound acts as a highly reactive electrophile, enabling this efficient and selective transformation. researchgate.net This novel method effectively sets the absolute stereochemistry of the core structure early in the synthetic sequence. thieme-connect.com
The use of chiral building blocks, derived from the "chiral pool" of readily available natural compounds like amino acids, is a classic and effective strategy for asymmetric synthesis. In the synthesis of (-)-Awajanomycin, the piperidinone core was constructed starting from a chiral building block. acs.orgnih.govacs.org This approach embeds stereochemical information from the outset, guiding the stereochemistry of subsequent transformations. For instance, the synthesis of segment 3 of (-)-Awajanomycin originated from building block 5, ensuring the correct stereochemical configuration in the final product. acs.orgacs.org This method avoids the need for a late-stage resolution or a complex asymmetric catalyst, relying on the inherent chirality of the starting material.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (+)-Awajanomycin |
| (-)-Awajanomycin |
| Diethyl mesoxalate |
Substrate-Controlled Dihydroxylation and Diastereotopic Ester Differentiation
A pivotal strategy in the total synthesis of (+)-Awajanomycin, developed by the Koert group, hinges on a substrate-controlled dihydroxylation and a subsequent differentiation of diastereotopic ester groups to construct the γ-lactone substructure. researchgate.net This approach commences with an asymmetric allylboration of a vicinal tricarbonyl compound, which effectively sets the stereochemistry for the subsequent transformations. researchgate.net
The resulting homoallylic alcohol undergoes a stereoselective dihydroxylation of the alkene. This reaction is substrate-controlled, meaning the existing stereocenters in the molecule direct the facial selectivity of the incoming hydroxyl groups, thus ensuring the desired stereochemical outcome. Following dihydroxylation, the molecule possesses diastereotopic ester groups. The selective hydrolysis of one of these esters is a critical step, enabling the formation of the γ-lactone ring. This differentiation is achieved by exploiting the sterically distinct environments of the two ester functionalities, allowing for a regioselective saponification.
Formation of the γ-Lactone-δ-Lactam Bicyclic Core of this compound
The construction of the characteristic γ-lactone-δ-lactam bicyclic core of this compound is a cornerstone of its total synthesis. nih.gov Different synthetic routes have approached this challenge with distinct methodologies.
In the synthesis reported by Huang and colleagues, the core is efficiently constructed from a chiral building block, (R)-18, which leverages its inherent multiple reactivities. nih.gov A key feature of this approach is a highly diastereoselective one-pot transformation that achieves the formation of a key intermediate in a "one stone four birds" manner. nih.gov This transformation sets the stage for the subsequent cyclization to form the bicyclic system.
Alternatively, Koert's synthesis establishes the bicyclic core following the formation of the γ-lactone substructure. After the differentiation of the diastereotopic ester groups and lactonization, the δ-lactam ring is formed through a subsequent lactamization step. researchgate.net This sequential ring closure strategy provides excellent control over the stereochemistry of the bicyclic core.
Comparative Analysis of this compound Synthetic Routes
The total syntheses of this compound by the research groups of Huang and Koert, while both successful in achieving the natural product, employ distinct strategic approaches, particularly in the construction of the core structure. A comparative analysis highlights the ingenuity and diversity of modern synthetic chemistry.
Huang's approach can be described as a convergent synthesis. The γ-lactone-δ-lactam core is synthesized from a chiral building block, and this core is then coupled with the side chain via a cross-olefin metathesis reaction. nih.gov This strategy allows for the independent synthesis of the two major fragments of the molecule, which are then joined at a late stage.
In contrast, Koert's synthesis follows a more linear strategy where the carbon skeleton is assembled progressively. A key feature is the asymmetric allylboration of a vicinal tricarbonyl compound to install the initial stereocenters. researchgate.net The γ-lactone and δ-lactam rings are then formed sequentially.
| Feature | Huang's Synthetic Route | Koert's Synthetic Route |
| Overall Strategy | Convergent | Linear |
| Key Reactions | Diastereoselective one-pot transformation, Cross-olefin metathesis | Asymmetric allylboration, Substrate-controlled dihydroxylation, Diastereotopic ester differentiation |
| Core Formation | Construction of the bicyclic core followed by side-chain coupling | Sequential formation of the γ-lactone and then the δ-lactam ring |
| Starting Materials | Chiral building block (R)-18 | Vicinal tricarbonyl compound |
Asymmetric Synthesis of this compound Stereoisomers and Epimers
The presence of multiple chiral centers in this compound makes it an excellent target for the development of asymmetric synthetic methods. The synthesis of its stereoisomers and epimers is crucial for confirming the absolute configuration of the natural product and for structure-activity relationship studies.
Synthesis of C-11 Epimer of this compound (e.g., 11-epi-Awajanomycin)
The first total syntheses of the marine natural product (+)-Awajanomycin and its C-11 epimer, 11-epi-Awajanomycin, were reported by Huang's group. nih.gov This work was instrumental in confirming the absolute configuration of the natural product. The synthetic strategy relied on a convergent approach where the γ-lactone-δ-lactam core was coupled with the appropriate allylic alcohol segment (R- or S-4) using a cross-olefin metathesis reaction. nih.gov
Enantioselective Approaches to Unnatural Enantiomers of this compound
The first asymmetric total synthesis of the unnatural enantiomer of this compound, (-)-Awajanomycin, was also accomplished by Huang and coworkers. nih.gov This achievement was significant as it allowed for the definitive assignment of the absolute configuration of the natural product as 3R,5R,6S,8S,11S. nih.gov
The synthetic strategy was convergent, employing a cross-olefin metathesis to connect the lipid side chain with the piperidinone core structure. nih.gov A key element of this synthesis was the construction of the core from a chiral building block via a three-component tandem reaction on a mixed imide. nih.gov
Computational Chemistry in this compound Synthetic Studies
Computational chemistry has emerged as a powerful tool in modern organic synthesis, providing insights into reaction mechanisms, conformational preferences of intermediates, and the origins of stereoselectivity. In the context of this compound synthesis, quantum chemical calculations have been employed to rationalize experimental observations.
For instance, in Huang's synthesis of (+)-Awajanomycin, quantum chemical calculations were undertaken to understand the low reactivity of a key intermediate towards methoxycarbonylation. nih.gov These calculations provided insight into the favored conformations of the intermediates and helped to explain the observed reactivity, thereby guiding the optimization of the reaction conditions. nih.govnih.gov The application of computational methods can thus play a crucial role in overcoming synthetic hurdles and in the rational design of more efficient synthetic routes. nih.gov
Quantum Chemical Calculations for this compound Reaction Pathway Analysis
Quantum chemical calculations have emerged as a powerful tool in synthetic chemistry, offering profound insights into reaction mechanisms, transition states, and the feasibility of reaction pathways. In the total synthesis of (+)-awajanomycin and its C-11 epimer, quantum chemical calculations were instrumental in understanding and overcoming a key synthetic challenge. nih.gov
Specifically, these calculations were employed to investigate the low reactivity of a synthetic intermediate, compound 27, towards methoxycarbonylation. nih.gov By modeling the reaction at a quantum mechanical level, researchers could elucidate the electronic and steric factors hindering the desired transformation. This computational analysis provided a rational basis for optimizing reaction conditions or redesigning the synthetic route to circumvent this problematic step.
The application of quantum chemical calculations in this context showcases a modern approach to synthesis, where computational chemistry is not merely a confirmatory tool but an integral part of the strategic planning and problem-solving process. This synergy between theoretical calculations and experimental work accelerates the development of efficient and robust synthetic routes to complex molecules like this compound.
Conformational Analysis of this compound Synthetic Intermediates
The stereochemical outcome of a reaction is often dictated by the conformational preferences of the reactants and transition states. Understanding these conformations is therefore critical for achieving high levels of stereocontrol in asymmetric synthesis. In the synthesis of this compound, conformational analysis, aided by quantum chemical calculations, played a pivotal role in rationalizing the stereoselectivity of key transformations.
Quantum chemical calculations were utilized to gain insight into the favored conformations of the synthetic intermediates 25, 26, and 27. nih.gov By determining the lowest energy conformations of these molecules, chemists could predict how they would interact with reagents and, consequently, the stereochemistry of the resulting products. This predictive power is invaluable in designing synthetic sequences that lead to the desired stereoisomer of this compound.
This detailed conformational analysis allows for a deeper understanding of the factors governing stereoselectivity, moving beyond empirical observations to a more fundamental, model-based comprehension. Such knowledge is not only crucial for the successful synthesis of the target molecule but also for the rational design of new synthetic methods with improved stereocontrol.
Exploitation of this compound Core Structure for Analogues and Derivatives
The core structure of this compound, a γ-lactone-δ-lactam fused ring system, represents a privileged scaffold for the development of new therapeutic agents. nih.govresearchgate.net The synthesis of analogues and derivatives based on this core is a key strategy for exploring the structure-activity relationship (SAR) and optimizing the biological properties of the natural product.
The total synthesis of this compound itself, as well as its unnatural enantiomer and its C-11 epimer, provides a versatile platform for generating such analogues. nih.govnih.gov For instance, the convergent synthetic strategies employed allow for the modification of different fragments of the molecule before they are coupled to form the final product. nih.govnih.gov This modularity facilitates the systematic variation of substituents and functional groups around the core structure.
One example of a synthesized derivative is a compound where the side chain of this compound was modified. This particular derivative exhibited altered cytotoxic activity against A549 cells, highlighting the importance of the side chain in modulating the biological effect. nih.gov While the library of publicly documented this compound analogues is still growing, the established synthetic routes pave the way for the creation of a diverse range of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.
Biological Activity and Preliminary Mechanistic Insights of Awajanomycin
In Vitro Cytotoxicity Profile of Awajanomycin
Research has established that this compound exhibits cytotoxic properties, indicating its ability to inhibit the growth of cancer cells in a laboratory setting. researchgate.netmdpi.com The primary method for quantifying this activity is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process or response by 50%.
The most prominently documented cytotoxic activity of this compound is against the human lung adenocarcinoma cell line, A549. researchgate.netresearchgate.net Studies have shown that this compound inhibits the growth of A549 cells with an IC50 value of 27.5 µg/mL. researchgate.net Furthermore, a derivative of this compound also demonstrated cytotoxicity against this cell line, albeit at a higher concentration, with a reported IC50 value of 46.4 µg/mL. researchgate.net This suggests that the core structure of this compound is crucial for its cytotoxic effects and that structural modifications can influence its potency. The A549 cell line, derived from a human lung carcinoma, is a widely used model in cancer research. acs.org
Interactive Data Table: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| This compound | A549 | Human Lung Adenocarcinoma | 27.5 |
| This compound Derivative | A549 | Human Lung Adenocarcinoma | 46.4 |
Preliminary Investigations into this compound's Molecular Targets and Pathways
While the cytotoxic activity of this compound has been established, detailed investigations into its specific molecular targets and the signaling pathways it modulates are not extensively documented in publicly available scientific literature. Future research is needed to elucidate the precise mechanism of action through which this compound exerts its cytotoxic effects. ontosight.ai Understanding these molecular interactions is a critical step in the further development of this compound as a potential therapeutic agent. ontosight.ai This would involve identifying the specific proteins or cellular processes that are disrupted by the compound, leading to the inhibition of cancer cell growth.
Future Research Directions for Awajanomycin
Innovative Synthetic Strategies for Awajanomycin Derivatives and Complex Analogues
The total synthesis of this compound has been successfully achieved, establishing its absolute configuration as 3R,5R,6S,8S,11S. nih.govnih.gov These initial synthetic routes have laid the groundwork for the development of more innovative and efficient strategies aimed at producing a diverse library of this compound derivatives and complex analogues. Future synthetic endeavors should focus on modular approaches that allow for the systematic modification of various parts of the molecule.
One promising strategy involves the late-stage functionalization of the this compound core. This could be achieved through the development of chemoselective reactions that target specific positions on the bicyclic scaffold, allowing for the introduction of a wide range of functional groups. Such an approach would facilitate the rapid generation of analogues with altered polarity, steric bulk, and electronic properties, which is crucial for structure-activity relationship (SAR) studies.
Key synthetic transformations that have been employed in the synthesis of this compound and could be further optimized or diversified include:
Asymmetric Allylboration: A key step in one total synthesis involved the asymmetric allylboration of a vicinal tricarbonyl compound to set a critical stereocenter. researchgate.net Future work could explore alternative chiral boron reagents to enhance stereocontrol and substrate scope.
Ring-Closing Metathesis (RCM): RCM has been utilized to construct the δ-lactam ring. researchgate.net Investigating new RCM catalysts could lead to milder reaction conditions and improved tolerance of sensitive functional groups.
Cross-Olefin Metathesis: This reaction has been used to couple the piperidinone core with the lipid side chain. nih.govnih.gov Optimization of this reaction could improve the efficiency of assembling the final molecule.
A summary of key synthetic reactions and their potential for future innovation is presented in the table below.
| Reaction Type | Role in this compound Synthesis | Potential Future Innovations |
| Asymmetric Allylboration | Stereoselective formation of a key C-C bond and introduction of a hydroxyl group. researchgate.net | Development of novel chiral ligands and boron reagents for improved stereoselectivity and functional group tolerance. |
| Ring-Closing Metathesis | Formation of the δ-lactam ring. researchgate.net | Use of more efficient and selective catalysts to allow for a broader range of substrates and milder reaction conditions. |
| Cross-Olefin Metathesis | Coupling of the core structure with the side chain. nih.govnih.gov | Exploration of new catalysts to improve yields and reduce the formation of homodimerized byproducts. |
| Aza-Diels-Alder Reaction | Construction of the piperidine (B6355638) core in related systems. ontosight.ai | Adaptation and optimization for the efficient synthesis of the this compound bicyclic core. |
By pursuing these innovative synthetic strategies, researchers can generate a diverse collection of this compound analogues, which is essential for a thorough investigation of its biological properties and potential therapeutic applications.
Comprehensive Investigation of this compound's Biological Mechanism of Action
This compound has been reported to exhibit cytotoxic activity against the human lung carcinoma cell line, A549, with an IC50 value of 27.5 µg/mL. mdpi.comacs.org While this initial finding is promising, a comprehensive understanding of its mechanism of action at the molecular level is currently lacking. ontosight.ai Future research should be directed towards elucidating the precise cellular and molecular targets of this compound to understand how it exerts its cytotoxic effects.
A primary area of investigation should be the identification of the direct binding partners of this compound within the cell. This could be achieved through techniques such as affinity chromatography-mass spectrometry, where a tagged version of this compound is used to pull down its interacting proteins from cell lysates. Identifying these targets would provide critical insights into the pathways perturbed by the compound.
Furthermore, detailed studies on the effects of this compound on key cellular processes in A549 cells are warranted. This includes investigating its impact on:
Cell Cycle Progression: Analyzing the cell cycle distribution of this compound-treated cells using flow cytometry can reveal if the compound induces arrest at a specific phase (e.g., G1, S, or G2/M).
Apoptosis Induction: The induction of programmed cell death is a common mechanism for anticancer agents. mdpi.commdpi.com Assays to measure caspase activation, DNA fragmentation (TUNEL assay), and changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) would clarify if this compound triggers apoptosis.
Mitochondrial Function: Given that many cytotoxic compounds affect mitochondrial integrity, assessing changes in mitochondrial membrane potential and the release of cytochrome c would be informative. rsc.org
Reactive Oxygen Species (ROS) Production: Some anticancer drugs induce cytotoxicity by increasing intracellular ROS levels, leading to oxidative stress and cellular damage. rsc.orgmeddocsonline.org
The table below outlines potential experimental approaches to investigate the mechanism of action of this compound.
| Cellular Process | Experimental Approach | Potential Outcomes |
| Cell Cycle | Flow cytometry analysis of propidium (B1200493) iodide-stained cells. | Determination of cell cycle arrest at a specific phase. |
| Apoptosis | Caspase activity assays, TUNEL assay, Western blotting for apoptotic markers. | Confirmation of apoptosis induction and identification of the apoptotic pathway involved. mdpi.commdpi.com |
| Mitochondrial Integrity | Staining with mitochondrial membrane potential-sensitive dyes (e.g., JC-1), immunofluorescence for cytochrome c release. | Elucidation of mitochondrial involvement in this compound-induced cell death. rsc.org |
| Oxidative Stress | Measurement of intracellular ROS levels using fluorescent probes (e.g., DCFH-DA). | Indication of whether oxidative stress is a key component of the cytotoxic mechanism. rsc.orgmeddocsonline.org |
A thorough investigation into these areas will not only provide a detailed understanding of how this compound functions but also guide the rational design of more potent and selective analogues.
Chemoenzymatic Approaches to this compound and Related Natural Products
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable approach for the production of complex natural products and their analogues. researchgate.netuni-saarland.de While the total synthesis of this compound has been achieved through purely chemical methods, future research should explore the potential of chemoenzymatic strategies to access this molecule and its derivatives.
Given that this compound is a polyketide-derived natural product, enzymes from polyketide synthases (PKS) pathways are attractive candidates for biocatalytic steps. researchgate.netnih.gov For instance, specific ketoreductase (KR), dehydratase (DH), or enoylreductase (ER) domains from PKS modules could be used to install specific stereocenters with high fidelity, potentially simplifying complex chemical stereocontrol. researchgate.net
A particularly promising avenue is the use of thioesterase (TE) domains for macrocyclization. nih.gov While this compound itself is not a macrolide, the lactam and lactone rings could potentially be formed through enzymatic catalysis, offering a mild and selective alternative to chemical lactamization and lactonization reactions. The development of a chemoenzymatic route to the core bicyclic structure of this compound would be a significant advancement.
Furthermore, enzymes could be employed for the late-stage functionalization of the this compound scaffold. For example, cytochrome P450 monooxygenases are known to catalyze highly regio- and stereoselective hydroxylations of complex molecules. acs.org Such enzymes could be used to introduce hydroxyl groups at various positions on the this compound structure, creating a library of novel analogues for biological evaluation.
Potential chemoenzymatic strategies for this compound synthesis are summarized below:
Enzymatic Desymmetrization: An enzymatic reaction could be used to desymmetrize a meso-intermediate, establishing key stereocenters early in the synthetic route.
Biocatalytic Key Bond Formation: Specific enzymes could be used to catalyze challenging bond formations, such as the construction of the quaternary carbon center.
Late-Stage Enzymatic Modification: The core this compound structure, synthesized chemically, could be subjected to a panel of enzymes to generate a variety of hydroxylated, glycosylated, or acylated derivatives.
The integration of biocatalysis into the synthesis of this compound and its analogues holds the potential to create more efficient, scalable, and environmentally friendly synthetic routes, ultimately accelerating the discovery of new bioactive compounds. monash.edu
Q & A
Q. What are the key structural features of awajanomycin, and how are they validated experimentally?
this compound’s structure is characterized using spectroscopic techniques (NMR, MS) and X-ray crystallography. Researchers should cross-validate data by comparing observed spectral peaks (e.g., -NMR chemical shifts) with computational predictions or synthetic analogs. For example, Koert’s total synthesis (Scheme 1) confirmed stereochemical assignments through crystallographic data . Experimental protocols must adhere to reproducibility standards, including detailed reporting of solvent systems, temperature, and instrument calibration .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?
Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Cytotoxicity : Cell viability assays (e.g., MTT) in cancer cell lines.
- Mechanistic studies : Target-specific assays (e.g., enzyme inhibition kinetics). Researchers must include positive controls (e.g., known antibiotics) and validate results across biological replicates to minimize variability .
Q. How is this compound synthesized, and what are the critical steps in its total synthesis?
Koert’s synthesis (Scheme 1) employs a desymmetrization strategy to construct its macrocyclic core. Key steps include:
- Diastereoselective ring-closing metathesis.
- Late-stage functionalization of hydroxyl groups. Researchers should optimize reaction conditions (e.g., catalyst loading, temperature) and monitor intermediates via TLC/HPLC to ensure yield and purity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell line origin, serum concentration). To resolve contradictions:
Q. What strategies are effective for improving the yield of this compound in heterologous expression systems?
- Genetic engineering : Optimize promoter strength and codon usage in host organisms.
- Fermentation optimization : Adjust pH, temperature, and nutrient supply (e.g., carbon/nitrogen ratios).
- Metabolic engineering : Knock out competing pathways to redirect metabolic flux. Document all parameters in detail to enable reproducibility .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Molecular docking : Predict binding affinities to putative targets (e.g., bacterial ribosomes).
- MD simulations : Analyze conformational stability of ligand-target complexes.
- QSAR models : Corstruct structure-activity relationships to guide analog design. Validate computational findings with experimental data (e.g., mutagenesis studies) .
Methodological Guidance for Contradiction Analysis
Q. How should researchers approach conflicting data on this compound’s pharmacokinetic properties?
Q. What experimental designs are recommended for studying this compound’s resistance mechanisms in pathogens?
- Serial passage assays : Expose pathogens to sub-inhibitory concentrations over generations.
- Genomic sequencing : Identify mutations in target genes (e.g., rRNA methyltransferases).
- Proteomic profiling : Detect overexpression of efflux pumps. Include isogenic mutant strains to confirm causality .
Data Reporting and Reproducibility
Table 1 : Example of Comparative Bioactivity Data
| Study | Assay Type | IC (µM) | Cell Line | Reference |
|---|---|---|---|---|
| A | Cytotoxicity | 2.1 ± 0.3 | HeLa | |
| B | Cytotoxicity | 5.4 ± 1.2 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
